molecular formula C12H6N2O4S B026333 2,8-Dinitrodibenzothiophene CAS No. 109041-38-5

2,8-Dinitrodibenzothiophene

Cat. No. B026333
M. Wt: 274.25 g/mol
InChI Key: VMQHOWOVMXIROE-UHFFFAOYSA-N
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Description

2,8-Dinitrodibenzothiophene is a chemical compound belonging to the class of organic compounds known as dibenzothiophenes. It has garnered attention in the field of organic electronics due to its unique properties.

Synthesis Analysis

The synthesis of derivatives of dibenzothiophene, such as 2,8-Dinitrodibenzothiophene, often involves complex organic reactions. A study by Nayak et al. (2010) focused on synthesizing 2,8-diaryl-dibenzothiophene derivatives, which are closely related to 2,8-Dinitrodibenzothiophene. These derivatives were characterized for their electronic properties, which are significant in the context of organic electronics (Nayak, Agarwal, & Periasamy, 2010).

Molecular Structure Analysis

The molecular structure of dibenzothiophene derivatives is crucial in determining their electronic and optical properties. The study by Nayak et al. (2010) also sheds light on the molecular structure of these compounds, which is relevant to understanding the structure of 2,8-Dinitrodibenzothiophene (Nayak, Agarwal, & Periasamy, 2010).

Chemical Reactions and Properties

Dibenzothiophenes can undergo various chemical reactions, altering their properties. For instance, Pappenfus et al. (2002) studied dinitro and quinodimethane derivatives of terthiophene, which are structurally similar to 2,8-Dinitrodibenzothiophene. Their study provides insights into the redox properties and structural behavior of such compounds under different conditions (Pappenfus et al., 2002).

Scientific Research Applications

  • Intramolecular Electron Transfer Studies : It is used for studying intramolecular electron transfer in dinitrodibenzodioxin radical anions (Telo, Moneo, Carvalho, & Nelsen, 2011).

  • Hydrodesulfurization Research : The compound is utilized in research on the hydrodesulfurization of 4,6-dimethyldibenzothiophene and its interaction with other molecules (Egorova & Prins, 2004).

  • Chemical Rearrangements : It is involved in the Smiles rearrangement of 2-aryloxy-5-nitrophenoxides, which can lead to benzoxirens and tribenzo-[b,e,h]trioxonin derivatives (Ramsden, 1981).

  • Protein Detection and Quantification : 2,8-Dinitrodibenzothiophene is used for protein detection and quantification, using bovine serum albumin as a model protein (Yuan, Tao, Wang, Yang, & Jiang, 2009).

  • Applications in Organic Light-Emitting Diodes (OLEDs) : 2,8-diaryl-dibenzothiophene derivatives have potential applications in OLEDs due to their altered electronic properties and linear relationship with EHOMO energy levels (Nayak, Agarwal, & Periasamy, 2010).

  • Energy-Rich Materials Production : The synthesis of 2,8-Dinitrodibenzothiophene is significant for the production of energy-rich materials (Christofi, 1990).

  • Fluorescent Imaging in Living Cells : A 2,8-Dinitrodibenzothiophene-derived fluorescent probe for H2S can be used for turn-on fluorescence detection and lysosome-targetable fluorescent imaging of H2S in living cells (Liu, Xu, Spring, & Cui, 2013).

  • Electroactive Molecular Materials : Nitro-functionalized terthiophenes, which present intense photoinduced charge transfer in the visible region, could act as both n- and p-channel conductors in organic electronic transistors (Casado et al., 2003).

Safety And Hazards

2,8-Dinitrodibenzothiophene may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation .

properties

IUPAC Name

2,8-dinitrodibenzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N2O4S/c15-13(16)7-1-3-11-9(5-7)10-6-8(14(17)18)2-4-12(10)19-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQHOWOVMXIROE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C3=C(S2)C=CC(=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60404242
Record name 2,8-dinitrodibenzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,8-Dinitrodibenzothiophene

CAS RN

109041-38-5
Record name 2,8-dinitrodibenzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,8-Dinitrodibenzothiophene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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